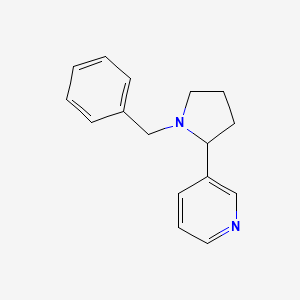
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular ester is formed from benzoic acid and butyl alcohol, with an aminocarbonyl group attached to the oxygen atom. It is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester typically involves the esterification of benzoic acid with butyl alcohol in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions. Common catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually performed at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the ester. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and butyl alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form benzoic acid and other oxidation products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH), elevated temperature.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperature.
Major Products Formed
Hydrolysis: Benzoic acid and butyl alcohol.
Reduction: Corresponding alcohol.
Oxidation: Benzoic acid and other oxidation products.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of esterases, enzymes that hydrolyze esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: It is used as a plasticizer, solvent, and in the formulation of perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and butyl alcohol. The released benzoic acid can then participate in various metabolic pathways, including conjugation with glycine to form hippuric acid, which is excreted in the urine.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Methyl benzoate: An ester formed from benzoic acid and methanol.
Butyl acetate: An ester formed from acetic acid and butyl alcohol.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester is unique due to the presence of the aminocarbonyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications in drug delivery and enzymatic studies.
Propiedades
Número CAS |
88599-43-3 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
butyl 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-8-16-11(14)9-6-4-5-7-10(9)17-12(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Clave InChI |
JZWIHVYDENUJHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


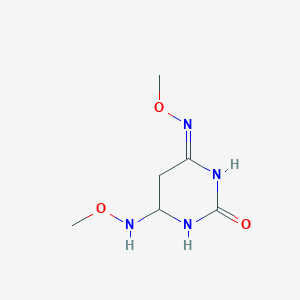
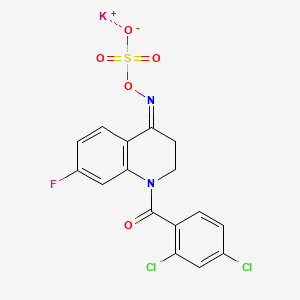
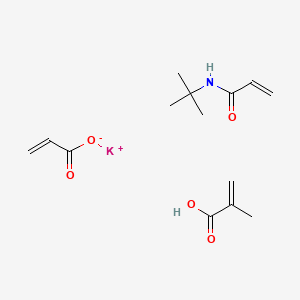
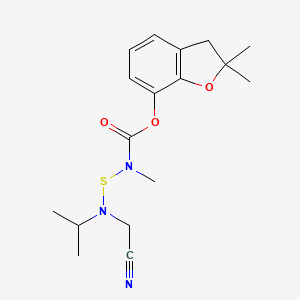
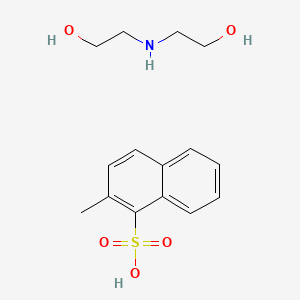
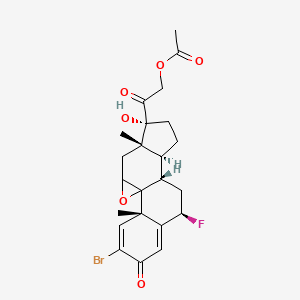
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
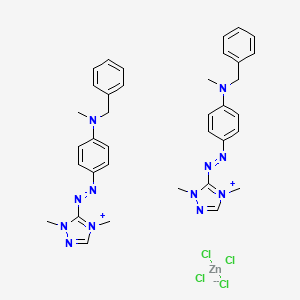
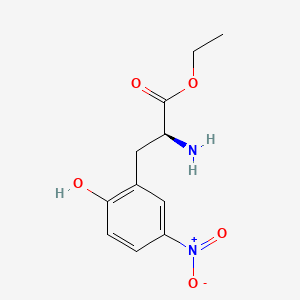
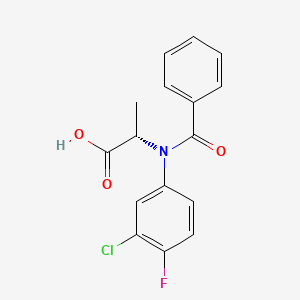
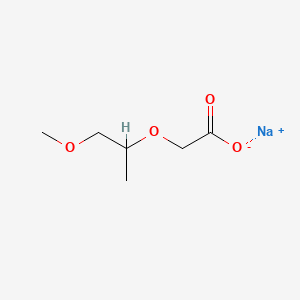
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
